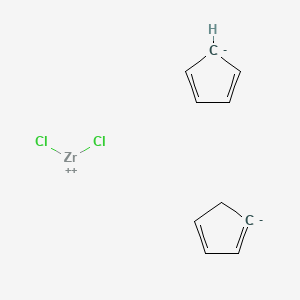![molecular formula C24H39N3O4S B13886425 N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate CAS No. 7675-49-2](/img/structure/B13886425.png)
N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C12H16N2O4S·C12H23N and a molecular weight of 465.65 g/mol . It is commonly used in the field of peptide synthesis as a protecting group for amino acids . This compound is known for its high purity, typically greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the formation of a stable sulfenyl-amino acid bond, which protects the amino group from unwanted reactions during peptide synthesis . The nitrophenylsulfenyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amino acid . This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt: Similar protecting group used for alanine.
N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt: Used for valine.
N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt: Used for leucine.
Uniqueness
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is unique due to its specific application in protecting the amino group of L-isoleucine during peptide synthesis . Its high purity and stability make it a preferred choice for researchers working on complex peptide and protein synthesis .
Propriétés
Numéro CAS |
7675-49-2 |
|---|---|
Formule moléculaire |
C24H39N3O4S |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
dicyclohexylazanium;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoate |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 |
Clé InChI |
IBYYSIWLIRUKII-RWHJDYSMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CCC(C)C(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



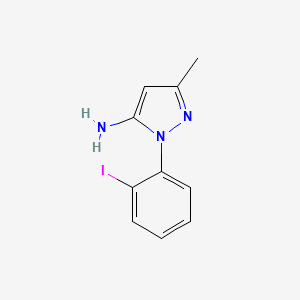
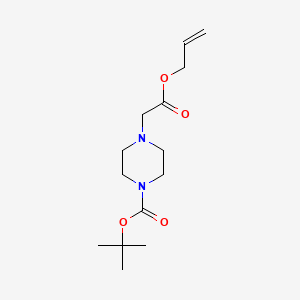
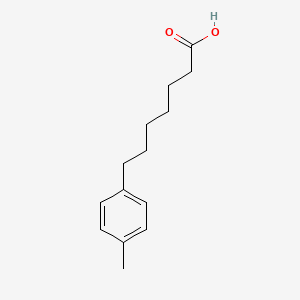
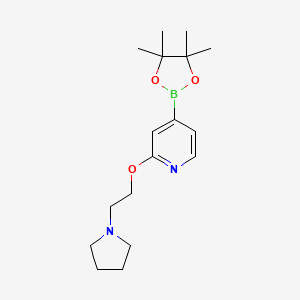


![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)

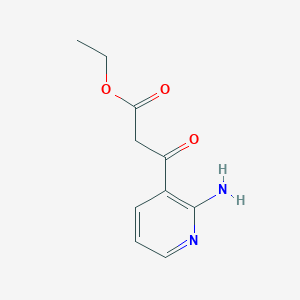
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate](/img/structure/B13886392.png)

